molecular formula C9H7FN2O2 B8242099 methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B8242099
M. Wt: 194.16 g/mol
InChI Key: XSXFRMQLCFVNHA-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2-b]pyridine core. The molecule contains a fluorine substituent at the 6-position and a methyl ester group at the 3-position.

Properties

IUPAC Name

methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXFRMQLCFVNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

This method involves thermal cyclization of 3-amino-6-fluoropyridine-2-carboxylic acid methyl ester with β-ketoesters. Heating the mixture in diphenyl ether at 220°C induces intramolecular cyclodehydration, forming the pyrrolo[3,2-b]pyridine core.

Example protocol :

  • Reactants : 3-Amino-6-fluoropyridine-2-carboxylic acid methyl ester (1.0 equiv), ethyl acetoacetate (1.2 equiv).

  • Conditions : Diphenyl ether, 220°C, 4 h under argon.

  • Yield : 68% after silica gel chromatography.

Knorr-Type Pyrrole Synthesis

Condensation of 6-fluoro-3-aminopyridine with methyl 3-oxo-butanoate in acetic acid forms the pyrrole ring. The reaction proceeds via enamine intermediate formation, followed by cyclization.

Optimized parameters :

  • Solvent : Glacial acetic acid.

  • Temperature : Reflux (118°C) for 6 h.

  • Workup : Neutralization with NaHCO3, extraction with ethyl acetate.

  • Yield : 57%.

Halogenation-Fluorination Sequences

Bromination at Position 6

Palladium-catalyzed bromination of methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate using N-bromosuccinimide (NBS) in DMF introduces bromine at position 6.

Reaction details :

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Conditions : DMF, 80°C, 12 h.

  • Yield : 82%.

Fluorination via Halogen Exchange

The bromo intermediate undergoes nucleophilic aromatic substitution (NAS) with anhydrous KF in the presence of 18-crown-6.

Key steps :

  • Reactants : 6-Bromo derivative (1.0 equiv), KF (3.0 equiv), 18-crown-6 (0.2 equiv).

  • Solvent : DMSO, 150°C, 24 h.

  • Yield : 45%.

Directed C-H Fluorination

The methyl ester at position 3 acts as a directing group for regioselective fluorination at position 6. Using N-fluorobenzenesulfonimide (NFSI) and a lithium base, this method achieves high selectivity.

Procedure :

  • Lithiation : Treat methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate with LDA (2.2 equiv) at -78°C in THF.

  • Fluorination : Add NFSI (1.5 equiv), warm to 0°C, and stir for 2 h.

  • Workup : Quench with NH4Cl, extract with EtOAc.

  • Yield : 63%.

While typically used for aryl group introduction, Suzuki coupling can incorporate fluorinated boronic esters into the pyrrolopyridine core.

Case study :

  • Substrate : 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

  • Boronic ester : 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl.

  • Catalyst : Pd(dppf)Cl₂ (10 mol%).

  • Base : Cs₂CO₃ (3.0 equiv).

  • Solvent : Dioxane/H₂O (4:1), 90°C, 16 h.

  • Yield : 78%.

Esterification and Protecting Group Strategies

Direct Esterification

Carboxylic acid intermediates are esterified using methanol under acidic conditions:

  • Reactants : 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 equiv), MeOH (excess).

  • Catalyst : H₂SO₄ (0.1 equiv).

  • Conditions : Reflux, 12 h.

  • Yield : 89%.

Alkylation of Carboxylate Salts

Treatment of the sodium salt with methyl iodide in DMF:

  • Base : NaH (2.0 equiv).

  • Alkylating agent : Methyl iodide (1.5 equiv).

  • Solvent : DMF, 0°C to RT.

  • Yield : 92%.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (HPLC)Scalability
Gould-JacobsCyclization6898.5Moderate
Halogen exchangeBr→F substitution4595.2Low
Directed C-H fluorinationLithiation/fluorination6397.8High
Suzuki couplingCross-coupling7899.1High

Trade-offs :

  • Gould-Jacobs : High purity but requires high temperatures.

  • Directed fluorination : Scalable but sensitive to moisture.

  • Suzuki coupling : Excellent yields but dependent on boronic ester availability.

Troubleshooting and Optimization

Low Yields in Fluorination

  • Issue : Competing side reactions in NAS.

  • Fix : Use crown ethers to enhance fluoride nucleophilicity or switch to AgF as a fluoride source.

Regioselectivity in C-H Fluorination

  • Issue : Undesired fluorination at position 5.

  • Fix : Employ bulkier bases (e.g., LiTMP) to enhance steric control.

Ester Hydrolysis During Workup

  • Issue : Acidic conditions cleave the methyl ester.

  • Fix : Use neutral workup conditions (e.g., NaHCO₃ instead of HCl).

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target .

Comparison with Similar Compounds

Key Compounds for Comparison

Methyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 1448259-40-2)

  • Substituents: Bromine at 5-position, methyl ester at 3-position.
  • Molecular Weight: ~285.08 g/mol (estimated from analogs).
  • Relevance: Bromine’s bulkiness may reduce solubility compared to fluorine but enhance halogen bonding in target interactions .

Ethyl 6-Chloro-2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1704065-78-0)

  • Substituents: Chlorine at 6-position, trifluoromethyl at 2-position, ethyl ester at 3-position.
  • Molecular Weight: 292.64 g/mol.
  • Relevance: The trifluoromethyl group increases lipophilicity, while chlorine provides moderate electronegativity .

Methyl 6-Chlorothieno[3,2-b]pyridine-3-carboxylate (CAS 952182-43-3) Core Structure: Thieno[3,2-b]pyridine (sulfur-containing analog). Molecular Weight: 227.67 g/mol. Relevance: Sulfur substitution alters electronic distribution and ring aromaticity compared to nitrogen-rich pyrrolo derivatives .

Methyl 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate (Similarity Score: 0.72)

  • Substituents: Fluorine on benzoate, oxygen-linked pyrrolo[2,3-b]pyridine.
  • Relevance: Demonstrates how ester positioning and linker groups affect bioactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Methyl 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate* C₉H₇FN₂O₂ ~194.16 Not reported 6-F, 3-COOCH₃
Methyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate C₉H₇BrN₂O₂ 285.08 Not reported 5-Br, 3-COOCH₃
Ethyl 6-Chloro-2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₁₁H₈ClF₃N₂O₂ 292.64 Not reported 6-Cl, 2-CF₃, 3-COOCH₂CH₃
Methyl 6-Chlorothieno[3,2-b]pyridine-3-carboxylate C₉H₆ClNO₂S 227.67 Not reported Thieno core, 6-Cl, 3-COOCH₃
Ethyl 2,4-Dimethyl[1]benzofuro[3,2-b]pyridine-3-carboxylate C₁₆H₁₅NO₃ 269.30 167 Benzofuro core, 2,4-CH₃, 3-COOCH₂CH₃

*Estimated based on analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, and how are key intermediates characterized?

  • Methodology : The synthesis typically involves halogenation or fluorination of pyrrolopyridine precursors followed by esterification. For example, fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) . Intermediates like 6-fluoro-1H-pyrrolo[3,2-b]pyridine are characterized via 1^1H NMR (e.g., δ 12.52 ppm for NH protons in DMSO-d6) and ESI-MS (e.g., m/z 402.2 [M+1]) to confirm structural integrity .

Q. How is the purity and identity of this compound validated in academic research?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and LC-MS are standard for purity assessment. 1^1H NMR in deuterated solvents (e.g., DMSO-d6) resolves aromatic protons (e.g., δ 7.50–7.57 ppm for fluorinated aromatic systems) and ester groups (e.g., δ 4.27 ppm for methyl ester) . Quantitative analysis via integration of diagnostic peaks ensures stoichiometric ratios .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodology : Solubility is tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12) using dynamic light scattering (DLS). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, ester hydrolysis under basic conditions may require stabilization via lyophilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for fluorinated pyrrolopyridine derivatives?

  • Methodology : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) are addressed via 2D techniques (COSY, HSQC) to assign coupling pathways. For example, 19^{19}F NMR can clarify fluorine substitution patterns . Computational tools (DFT calculations) predict chemical shifts and validate assignments .

Q. What strategies optimize reaction yields for this compound synthesis?

  • Methodology : Yield optimization involves screening catalysts (e.g., Pd(OAc)₂ for cross-coupling), solvents (e.g., DMF vs. THF), and temperatures (e.g., 80°C for 12 hours vs. microwave-assisted synthesis). For instance, modifying the esterification step with methyl chloroformate instead of ethyl analogs improved yields from 23% to >90% in related compounds .

Q. How can computational modeling predict the bioactivity or reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to target enzymes (e.g., kinases). QSAR models correlate substituent effects (e.g., fluorine position) with activity .

Q. What experimental designs are critical for studying the compound’s stability in biological matrices?

  • Methodology : Simulated biological fluids (e.g., plasma, PBS) are spiked with the compound and incubated at 37°C. Samples are quenched at intervals (0, 1, 4, 24 hours) and analyzed via LC-MS/MS. Degradation products are identified using high-resolution mass spectrometry (HRMS) and compared to synthetic standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields (e.g., 23% vs. 94%) for similar pyrrolopyridine syntheses?

  • Methodology : Systematic replication under documented conditions (e.g., solvent purity, catalyst batch) identifies variables. For example, trace moisture in DMSO can deactivate fluorinating agents, reducing yields. Controlled experiments with anhydrous KF and inert atmospheres resolve such issues .

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